
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester
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Overview
Description
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester (CAS 1998554-41-8) is a chiral β-amino acid derivative characterized by a cyclohexane ring substituted with a propanoic acid ethyl ester group and an amino group in the β-S configuration. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester typically involves the esterification of β-aminocyclohexanepropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The general reaction scheme is as follows:
β-Aminocyclohexanepropanoic Acid+EthanolH2SO4(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions involving the amino group.
Major Products
Hydrolysis: β-Aminocyclohexanepropanoic acid and ethanol.
Reduction: β-Aminocyclohexanepropanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound has been investigated for its role in synthesizing various pharmaceutical agents. Notably, it serves as a precursor in the synthesis of Imagabalin, a drug aimed at treating neuropathic pain and anxiety disorders. The biocatalytic pathway utilized involves a stable β-keto ester substrate, showcasing the compound's significance in chiral drug synthesis .
1.2 Chiral Resolution
Chiral β-amino acids like (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester are crucial for developing enantiomerically pure drugs. Techniques such as enzyme-catalyzed reactions have been employed to achieve chiral resolution, which is essential in the pharmaceutical industry to enhance drug efficacy and reduce side effects .
Biocatalysis
2.1 Enzyme Cascade Reactions
The compound is utilized in enzyme cascade reactions that facilitate the synthesis of complex molecules from simpler substrates. This method is advantageous as it allows for more sustainable and efficient chemical processes, reducing the need for harsh reagents and conditions .
2.2 Synthesis of Nitrogen-Containing Heterocycles
This compound can also be used in the synthesis of nitrogen-containing heterocycles, which are vital components in many biologically active compounds. These heterocycles can serve as building blocks for a variety of pharmaceuticals .
Chemical Synthesis and Industrial Applications
3.1 Synthesis of β-Lactams
The compound is involved in synthesizing β-lactams, a class of antibiotics. The use of this compound allows for the development of new β-lactam derivatives with enhanced antibacterial properties .
3.2 Aminophenylpropanoic Acid Derivatives
Another application includes its role in synthesizing aminophenylpropanoic acid-terminated polyoxyethylene esters, which have potential uses in treating respiratory diseases and allergies .
Case Studies
Mechanism of Action
The mechanism of action of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
The substituents on the aromatic or aliphatic backbone significantly influence physicochemical properties and reactivity. Key comparisons include:
Key Observations :
- Chlorine vs.
- Cyclohexane vs. Benzene Backbone : The cyclohexane ring in the target compound may confer conformational rigidity compared to planar benzene derivatives, affecting binding affinity in biological systems .
Pharmacological Potential
- Taxane Derivatives: Complex esters like (αR,βS)-β-(Benzoylamino)-α-hydroxy-benzenepropanoic acid ester (CAS 160768-75-2) are used in anticancer therapies (e.g., docetaxel analogs) due to their tubulin-binding activity . The target compound lacks the taxane core but could serve as a precursor for amino acid-modified therapeutics.
- Reference Standards : Simpler esters, such as 8-O-Acetylshanzhiside Methyl Ester, are employed as reference standards in pharmacological research. The target compound’s chiral centers make it a candidate for enantiomeric purity testing .
Physical Properties
- Molecular Weight and Volatility: The target compound (241.71 g/mol) is less volatile than smaller esters like ethyl methacrylate (142.15 g/mol, CAS 97-63-2), suggesting suitability for non-volatile applications (e.g., solid-phase synthesis) .
- Solubility : The chloro and methyl groups may reduce water solubility compared to hydroxylated analogs (e.g., 8-O-Acetylshanzhiside), necessitating organic solvents for handling .
Biological Activity
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester, also known by its CAS number 360059-19-4, is a compound that has garnered attention in biological and pharmacological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Weight : 199.29 g/mol
- Chemical Structure : The compound features a cyclohexane ring with an amino group and an ethyl ester functional group.
Research indicates that this compound may exert its biological effects through various pathways, particularly in inflammatory responses. A significant study highlighted its role in modulating inflammatory markers in macrophages. The compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced RAW264.7 macrophages, suggesting anti-inflammatory properties.
Key Findings:
- Inhibition of Inflammatory Markers : The compound significantly reduced NO and PGE2 production in a dose-dependent manner.
- Protein Expression Modulation : It attenuated the expression of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) when stimulated by LPS.
- Cytokine Regulation : The compound decreased the production of tumor necrosis factor-alpha (TNF-α) but did not significantly affect interleukin-6 (IL-6) or interleukin-1 beta (IL-1β) levels.
Table 1: Effects of this compound on Inflammatory Markers
Treatment Condition | NO Production | PGE2 Production | TNF-α Production |
---|---|---|---|
Control | Baseline | Baseline | Baseline |
LPS | Increased | Increased | Increased |
E9OAEE + LPS | Decreased | Decreased | Decreased |
Note: Results are presented as relative changes compared to control conditions.
Case Studies
A notable case study investigated the anti-inflammatory effects of this compound in a model of acute inflammation. Researchers observed that pre-treatment with the compound prior to LPS exposure significantly reduced inflammatory responses in macrophages.
Study Highlights:
- Experimental Design : RAW264.7 macrophages were treated with LPS to induce inflammation, followed by varying concentrations of this compound.
- Results : The study demonstrated a clear dose-dependent response where higher concentrations of the compound led to greater inhibition of inflammatory markers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves stereoselective methods such as enzymatic resolution or asymmetric catalysis. For example, enzymatic routes using lipases or esterases can selectively hydrolyze specific stereoisomers, yielding enantiomerically enriched products . Diels-Alder reactions with nitroacrylate derivatives may also generate β-amino acid precursors, which are subsequently esterified . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended, coupled with polarimetry or circular dichroism (CD) for validation.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and backbone structure, particularly for cyclohexane ring protons and ester carbonyl signals . Gas chromatography-mass spectrometry (GC-MS) or LC-MS can verify molecular weight and purity, while IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and ester C=O at ~1740 cm⁻¹) .
Q. What solubility challenges arise with this compound, and how can they be addressed in experimental setups?
- Methodological Answer : The compound’s amphiphilic nature (polar amine vs. hydrophobic cyclohexane/ester groups) limits solubility in purely aqueous or nonpolar solvents. Use polar aprotic solvents (e.g., DMSO or DMF) with sonication for dissolution. For aqueous buffers, adjust pH to protonate the amine (pH < 4) and enhance solubility .
Advanced Research Questions
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) due to potential amine/ester reactivity. Store under nitrogen to prevent oxidation. For spills, neutralize with dilute acetic acid (for amine) and absorb with vermiculite. Consult SDS for specific disposal guidelines .
Properties
CAS No. |
360059-19-4 |
---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.294 |
IUPAC Name |
ethyl (3S)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
InChI Key |
OPYRHFMTVLVICO-JTQLQIEISA-N |
SMILES |
CCOC(=O)CC(C1CCCCC1)N |
Origin of Product |
United States |
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